molecular formula C13H17N3O B1519273 N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide CAS No. 1146290-17-6

N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide

Cat. No. B1519273
M. Wt: 231.29 g/mol
InChI Key: PJQFKAXVABNTKU-UHFFFAOYSA-N
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Description

“N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” is a biochemical compound used for proteomics research . Its molecular formula is C13H17N3O, and it has a molecular weight of 231.29 .


Molecular Structure Analysis

The molecular structure of “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” is critical for understanding its potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.


Chemical Reactions Analysis

“N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” and its derivatives may undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

“N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” has a predicted boiling point of 528.4° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.64 .

Scientific Research Applications

  • Imidazole Derivatives in Organic and Medicinal Chemistry

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • N-Butyl-1H-Benzimidazole in Organic and Medicinal Chemistry

    • N-Butyl-1H-benzimidazole is an important imidazolium derivative. It and its analogs have been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells .
    • It has also been used for the synthesis of N-(fluoroalkyl)imidazolones .
    • The non-covalent interactions that existed within N-Butyl-1H-benzimidazole were analyzed by the AIM, RDG, ELF, and LOL topological methods .

Future Directions

The future directions for “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” could involve further exploration of its chemical and biological properties, as well as its potential applications in proteomics research and drug development .

properties

IUPAC Name

N-(2-butyl-3H-benzimidazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-4-5-13-15-11-7-6-10(14-9(2)17)8-12(11)16-13/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQFKAXVABNTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256136
Record name Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide

CAS RN

1146290-17-6
Record name Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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